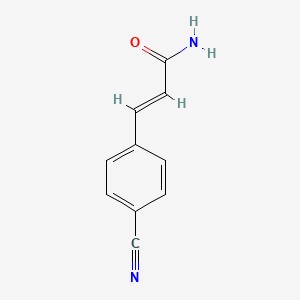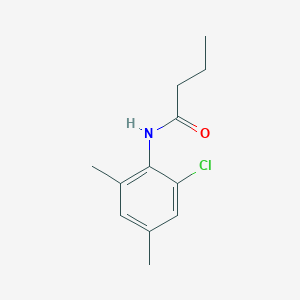
Ethyl 3-(propylcarbamoylamino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(propylcarbamoylamino)benzoate is a chemical compound that is commonly used in scientific research. It is also known as ethyl 3-(propylureido)benzoate or EPPB. This compound is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of various diseases.
科学的研究の応用
EPPB has been shown to have potential therapeutic applications in the treatment of various diseases. It has been found to be a potent inhibitor of the protein kinase CK2, which is involved in many cellular processes such as cell proliferation, differentiation, and apoptosis. EPPB has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been found to have anti-inflammatory properties and has been shown to be effective in treating inflammatory diseases such as rheumatoid arthritis.
作用機序
The mechanism of action of EPPB involves the inhibition of CK2, which is a serine/threonine protein kinase that plays a critical role in many cellular processes. CK2 has been found to be overexpressed in many types of cancer, making it an attractive target for cancer therapy. EPPB binds to the ATP-binding site of CK2, preventing the kinase from phosphorylating its target proteins. This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
EPPB has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have anti-inflammatory properties and has been shown to be effective in treating inflammatory diseases such as rheumatoid arthritis. EPPB has been found to be well tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
実験室実験の利点と制限
EPPB has a number of advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has been well characterized in the literature and has been shown to be effective in a number of different experimental systems. However, there are also some limitations to using EPPB in lab experiments. It is a relatively non-specific inhibitor that can target other kinases in addition to CK2. This can lead to off-target effects and can complicate the interpretation of experimental results.
将来の方向性
There are a number of future directions for research on EPPB. One area of research is the development of more specific inhibitors of CK2 that can target the kinase without affecting other kinases. This would improve the specificity of the inhibitor and reduce the potential for off-target effects. Another area of research is the development of EPPB derivatives that have improved pharmacokinetic properties. This would make the compound more effective in vivo and increase its potential as a therapeutic agent. Finally, research is needed to further explore the potential therapeutic applications of EPPB in the treatment of cancer and inflammatory diseases.
合成法
The synthesis of EPPB involves the reaction of 3-aminobenzoic acid with ethyl chloroformate and propylamine. The resulting product is then purified using column chromatography to obtain EPPB in high purity. This synthesis method has been well established in the literature and has been used by many researchers to obtain EPPB for their experiments.
特性
IUPAC Name |
ethyl 3-(propylcarbamoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-3-8-14-13(17)15-11-7-5-6-10(9-11)12(16)18-4-2/h5-7,9H,3-4,8H2,1-2H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXILVZVTBQRPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC=CC(=C1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(propylcarbamoylamino)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7458760.png)

![1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7458773.png)

![3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B7458788.png)





![Ethyl 4-methyl-2-[[2-(4-nitrophenoxy)acetyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B7458840.png)
